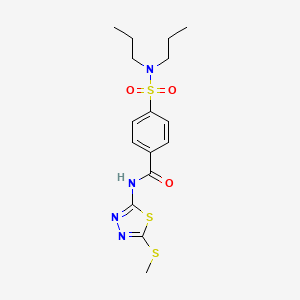![molecular formula C19H21N5O3S B2550538 N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide CAS No. 1105204-42-9](/img/structure/B2550538.png)
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide" is a complex molecule that likely possesses a variety of biological activities due to its structural features. It contains several pharmacophore elements such as the indole and pyrazole rings, which are common in drug design. The presence of these moieties suggests that the compound could interact with various biological targets.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of pyrazole derivatives can be achieved through condensation reactions, as seen in the synthesis of 3,6-diamino-4-(N-substituted indol-3-yl)pyrano(2,3-c)pyrazole-5-carbonitriles, which involves a base-catalyzed condensation followed by a reaction with malononitrile . Similarly, the compound may be synthesized through a series of carefully orchestrated reactions, ensuring the correct placement of substituents on the heterocyclic core.
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic techniques like NMR and MS. For instance, the structure of a new cannabimimetic designer drug was determined using NMR spectroscopy and mass spectrometry, supplemented by predicted (13)C NMR shifts . The molecular structure of the compound would likely require a similar approach, utilizing advanced spectroscopic methods to determine the placement of functional groups and the overall 3D conformation.
Chemical Reactions Analysis
Compounds with pyrazole and indole moieties can participate in various chemical reactions. For example, N-methoxy-1H-indole-1-carboxamides can undergo Rh(III)-catalyzed selective coupling with aryl boronic acids, leading to diverse products with selective C-C and C-N bond formation . The compound may also be reactive towards nucleophiles or electrophiles, depending on the functional groups present and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the presence of electron-donating or withdrawing groups can affect the compound's acidity, basicity, solubility, and stability. The indole and pyrazole rings can also impact the molecule's ability to form hydrogen bonds and other non-covalent interactions, which are crucial for its biological activity .
Scientific Research Applications
Synthesis and Characterization
Compounds with similar structural motifs to the one are often synthesized through reactions involving amino pyrazole or pyrazolo[1,5-a]pyrimidine derivatives. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent transformation into pyrazolo[1,5-a]pyrimidines has been explored. These syntheses involve reactions with acetylacetone or 2-(4-methoxybenzylidene)malononitrile, demonstrating the versatility of such structures in chemical synthesis (Hassan, Hafez, & Osman, 2014). These methodologies could potentially be adapted for the synthesis and exploration of the specific applications of the compound .
Biological Activities
The presence of pyrazole and indole moieties in molecules often confers significant biological activity, making them valuable in medicinal chemistry and drug design. For example, novel pyrazole-indole hybrids have been designed, synthesized, and evaluated for their anticancer activities. Compounds showing promising in vitro cytotoxicity against various human cancer cell lines highlight the potential therapeutic applications of such molecular frameworks (Hassan et al., 2021). This suggests that the compound , with its complex structure incorporating both pyrazole and indole units, could also possess notable biological activities worthy of exploration.
Mechanism of Action
Target of action
The compound contains an indole nucleus, which is found in many bioactive compounds and synthetic drug molecules . These compounds often bind with high affinity to multiple receptors .
Mode of action
The specific mode of action would depend on the compound’s targets. For example, some indole derivatives have been reported to inhibit glycogen synthase kinase-3, antagonize GABA receptors, and show anti-HIV-1 activity .
Biochemical pathways
The affected pathways would also depend on the compound’s targets. Indole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. For example, the methoxyethyl group might influence the compound’s solubility and absorption .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. Some indole derivatives have shown cytotoxic, antihistaminic, and antiproliferative activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-27-7-6-20-17(25)9-24-18(14-10-28-11-16(14)23-24)22-19(26)13-8-21-15-5-3-2-4-12(13)15/h2-5,8,21H,6-7,9-11H2,1H3,(H,20,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJQSECYQQQMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2550455.png)
![4-(5-{[(4-chloro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-methylbenzamide](/img/structure/B2550456.png)
![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550457.png)

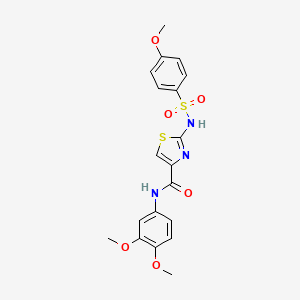
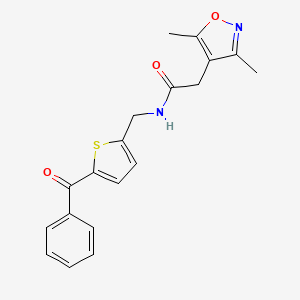
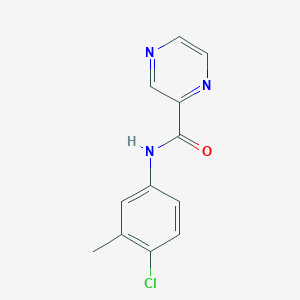
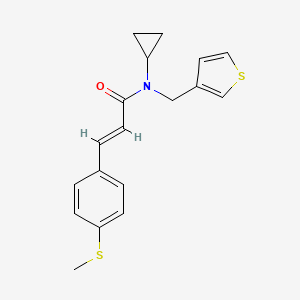
![3-fluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2550470.png)
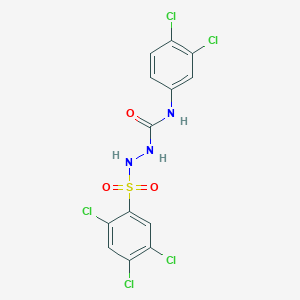
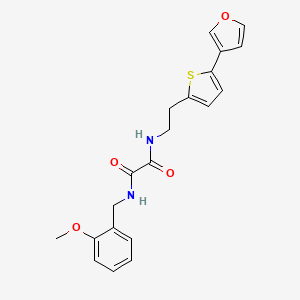
![2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2550475.png)
![7-chloro-N-(3-(methylthio)phenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2550476.png)
